molecular formula C13H16F2N2O2 B2698042 1-(2,6-Difluorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1219842-43-9

1-(2,6-Difluorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No. B2698042
CAS RN: 1219842-43-9
M. Wt: 270.28
InChI Key: UUKUXJVMRIJCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as DFCP1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a protein called DFCP1, which plays an important role in autophagy, a process by which cells degrade and recycle their own components.

Scientific Research Applications

Solvatochromic Fluorescence Probes

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism with respect to its fluorescence properties, making it effective for detecting analytes like alcohols, carboxylic acids, and fluoride ions through solvent interaction. This highlights its potential in designing fluorescence-based sensors for environmental and biological applications (Bohne, Ihmels, Waidelich, & Chang, 2005).

Synthesis of Heterocycles

The compound has been used in the synthesis of a series of novel pyrimidinones, showcasing its utility in creating new chemical entities. This implies its role in pharmaceutical and chemical research, where new molecular frameworks are continually sought after (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Polymer Chemistry

Research into the cocondensation of urea with methylolphenols under acidic conditions has been conducted, leading to the synthesis of novel polymers. This application is crucial for materials science, particularly in the development of new resins and plastics with unique properties (Tomita & Hse, 1992).

Nucleic Acid Interaction

Urea derivatives interact with nucleic acid bases, base analogues, nucleosides, and nucleotide monophosphates, affecting helix formation. This interaction is vital for understanding the molecular mechanisms of nucleic acid stability and function, with implications for genetic engineering and biotechnology (Guinn et al., 2013).

Nanochemistry and Material Science

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)-N′-(3-triethoxysilylpropyl)urea hydrolysis yields water-soluble polysiloxane nanoparticles, useful for biomedical applications such as bioimaging. This underscores the compound's significance in developing novel materials for medical diagnostics and therapeutics (Ladilina et al., 2018).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-9-4-3-5-10(15)11(9)17-12(18)16-8-13(19)6-1-2-7-13/h3-5,19H,1-2,6-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKUXJVMRIJCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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